2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Catalog No.
S13127035
CAS No.
920537-60-6
M.F
C18H16BrNOS
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]...

CAS Number

920537-60-6

Product Name

2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

IUPAC Name

2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Molecular Formula

C18H16BrNOS

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C18H16BrNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21)

InChI Key

FDPVKGZHRKOMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Br

2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a chemical compound characterized by its unique structure that includes a bromine atom, a benzamide group, and a substituted benzothiophene moiety. The compound has the molecular formula C18H16BrNOSC_{18}H_{16}BrNOS and a molecular weight of approximately 374.3 g/mol. Its structural features contribute to its potential biological and chemical reactivity, making it a subject of interest in various fields of research.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The benzothiophene moiety can undergo oxidation, leading to sulfoxides or sulfones.
  • Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

Research indicates that 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exhibits biological activity that may involve interactions with specific molecular targets such as enzymes or receptors. The mechanism of action typically involves binding to the active site of enzymes, which can inhibit their activity. Additionally, the hydrophobic characteristics of the benzothiophene ring enhance binding affinity and specificity, potentially modulating various biochemical pathways.

The synthesis of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide generally involves several steps:

  • Formation of the Benzothiophene Moiety: This is achieved through cyclization reactions involving thiophenol and acetylene derivatives.
  • Alkylation: An alkyl halide, such as 2-bromoethylamine, is used to alkylate the benzothiophene derivative.
  • Amidation: The final step involves forming the amide bond between the alkylated benzothiophene and an appropriate benzoyl chloride using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

The unique properties of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide make it useful in various applications:

  • Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique structural features could be explored for applications in organic electronics or materials science.
  • Chemical Synthesis: It may act as an intermediate in synthesizing other complex compounds due to its reactive functional groups .

Interaction studies are crucial for understanding how 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Determining how effectively the compound inhibits enzyme activity compared to known inhibitors.
  • Structural Analysis: Using techniques like X-ray crystallography or NMR spectroscopy to elucidate binding mechanisms at the molecular level .

Several compounds share structural similarities with 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide. Here are some notable examples:

Compound NameKey Features
2-bromo-N-methylbenzamideLacks the benzothiophene moiety; simpler structure.
2-bromobenzamideDoes not include both methyl and benzothiophene groups.
3-methyl-1-benzothiopheneContains the benzothiophene moiety but lacks amide functionality.

Uniqueness

The uniqueness of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide lies in its combination of a brominated benzamide structure and a complex benzothiophene moiety. This combination imparts distinct chemical and biological properties, making it particularly valuable for various applications in medicinal chemistry and material science .

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

373.01360 g/mol

Monoisotopic Mass

373.01360 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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